molecular formula C9H8FN5 B8405998 4-(2-Fluoropyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine

4-(2-Fluoropyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine

Cat. No.: B8405998
M. Wt: 205.19 g/mol
InChI Key: MWFVROKOWLPNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoropyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C9H8FN5 and its molecular weight is 205.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8FN5

Molecular Weight

205.19 g/mol

IUPAC Name

4-(2-fluoropyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H8FN5/c1-5-13-8(15-9(11)14-5)6-3-2-4-12-7(6)10/h2-4H,1H3,(H2,11,13,14,15)

InChI Key

MWFVROKOWLPNDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)N)C2=C(N=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,4-Dioxane (6.00 mL, 2927 μmol) was added to a mixture of 4-chloro-6-methyl-1,3,5-triazin-2-amine (423.1 mg, 2927 μmol), 2-fluoropyridin-3-ylboronic acid (619 mg, 4390 μmol), bis(di-tert-butyl (4-dimethylaminophenyl)phosphine)dichloropalladium(II) (91.0 mg, 146 μmol) and potassium acetate (862 mg, 8780 μmol) and the mixture was heated at 100° C. overnight. After cooling, the mixture was passed through a short plug of Celite® (diatomaceous earth). The filter cake was washed with EtOAc (3×15 mL). The combined organic phases were concentrated to give a crude residue. Flash column chromatographic purification (short column, SiO2, pure DCM to 3% MeOH in DCM) provided the title compound which was washed with MeOH to give 4-(2-fluoropyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine (454 mg, 76%) as a pale brown powder. LCMS (API-ES) m/z 206 (M+H)+; 1H NMR (400 MHz, d6-DMSO) δ 8.48 (ddd, J=9.91, 7.65, 2.01 Hz, 1H) 8.39 (d, J=5.02 Hz, 1H) 7.65 (br. s., 2H) 7.51 (ddd, J=7.15, 5.14, 1.76 Hz, 1H) 2.37 (s, 3H).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
423.1 mg
Type
reactant
Reaction Step One
Quantity
619 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
862 mg
Type
reactant
Reaction Step One
Name
bis(di-tert-butyl (4-dimethylaminophenyl)phosphine)dichloropalladium(II)
Quantity
91 mg
Type
catalyst
Reaction Step One

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